Cas no 2171769-24-5 (2-acetamido-2-(oxetan-3-yl)acetic acid)

2-acetamido-2-(oxetan-3-yl)acetic acid structure
2171769-24-5 structure
商品名:2-acetamido-2-(oxetan-3-yl)acetic acid
CAS番号:2171769-24-5
MF:C7H11NO4
メガワット:173.166542291641
CID:6217451
PubChem ID:163198701

2-acetamido-2-(oxetan-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-acetamido-2-(oxetan-3-yl)acetic acid
    • CS-0344608
    • 2171769-24-5
    • EN300-1298258
    • インチ: 1S/C7H11NO4/c1-4(9)8-6(7(10)11)5-2-12-3-5/h5-6H,2-3H2,1H3,(H,8,9)(H,10,11)
    • InChIKey: SSAKQWDWNNFTET-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C1)C(C(=O)O)NC(C)=O

計算された属性

  • せいみつぶんしりょう: 173.06880783g/mol
  • どういたいしつりょう: 173.06880783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.9

2-acetamido-2-(oxetan-3-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1298258-250mg
2-acetamido-2-(oxetan-3-yl)acetic acid
2171769-24-5
250mg
$723.0 2023-09-30
Enamine
EN300-1298258-1000mg
2-acetamido-2-(oxetan-3-yl)acetic acid
2171769-24-5
1000mg
$785.0 2023-09-30
Enamine
EN300-1298258-2500mg
2-acetamido-2-(oxetan-3-yl)acetic acid
2171769-24-5
2500mg
$1539.0 2023-09-30
Enamine
EN300-1298258-500mg
2-acetamido-2-(oxetan-3-yl)acetic acid
2171769-24-5
500mg
$754.0 2023-09-30
Enamine
EN300-1298258-1.0g
2-acetamido-2-(oxetan-3-yl)acetic acid
2171769-24-5
1g
$0.0 2023-06-06
Enamine
EN300-1298258-50mg
2-acetamido-2-(oxetan-3-yl)acetic acid
2171769-24-5
50mg
$660.0 2023-09-30
Enamine
EN300-1298258-5000mg
2-acetamido-2-(oxetan-3-yl)acetic acid
2171769-24-5
5000mg
$2277.0 2023-09-30
Enamine
EN300-1298258-100mg
2-acetamido-2-(oxetan-3-yl)acetic acid
2171769-24-5
100mg
$691.0 2023-09-30
Enamine
EN300-1298258-10000mg
2-acetamido-2-(oxetan-3-yl)acetic acid
2171769-24-5
10000mg
$3376.0 2023-09-30

2-acetamido-2-(oxetan-3-yl)acetic acid 関連文献

2-acetamido-2-(oxetan-3-yl)acetic acidに関する追加情報

Introduction to 2-acetamido-2-(oxetan-3-yl)acetic acid (CAS No. 2171769-24-5)

2-acetamido-2-(oxetan-3-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2171769-24-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of both an amide functional group and an oxetane ring, which together confer unique reactivity and structural properties. The combination of these structural motifs makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The amide moiety in 2-acetamido-2-(oxetan-3-yl)acetic acid is a well-known pharmacophore in medicinal chemistry, contributing to the bioactivity and stability of many drug candidates. The amide group is often involved in hydrogen bonding interactions with biological targets, making it a crucial component in drug design. Additionally, the oxetane ring, a three-membered cyclic ether, introduces rigidity and conformational constraints to the molecule, which can enhance binding affinity and selectivity. These features make this compound particularly interesting for the development of enzyme inhibitors and other biologically active molecules.

In recent years, there has been growing interest in the use of oxetane derivatives as pharmacological tools due to their unique chemical properties. The oxetane ring can undergo ring-opening reactions under specific conditions, allowing for the introduction of various substituents at predictable positions. This reactivity has been exploited in the synthesis of peptidomimetics, where oxetane-based scaffolds can mimic the backbone conformation of natural peptides while avoiding their metabolic degradation. Such peptidomimetics have shown promise in targeting various biological processes, including enzyme inhibition and receptor binding.

One of the most compelling applications of 2-acetamido-2-(oxetan-3-yl)acetic acid is in the field of protease inhibition. Proteases are enzymes that play critical roles in many physiological processes, and their dysregulation is associated with numerous diseases, including cancer and inflammation. By designing molecules that specifically target these enzymes, researchers have developed effective treatments for a variety of conditions. The presence of both an amide group and an oxetane ring in 2-acetamido-2-(oxetan-3-yl)acetic acid provides a versatile platform for developing protease inhibitors that can interact with multiple binding sites on the enzyme surface.

Recent studies have demonstrated that derivatives of 2-acetamido-2-(oxetan-3-yl)acetic acid exhibit inhibitory activity against various proteases, including matrix metalloproteinases (MMPs) and cathepsins. MMPs are involved in tissue remodeling and are implicated in conditions such as arthritis and cancer metastasis. Cathepsins are lysosomal proteases that play roles in protein turnover and are associated with diseases like osteoporosis and neurodegeneration. The ability to modulate these enzymes with small-molecule inhibitors has significant therapeutic implications.

The synthesis of 2-acetamido-2-(oxetan-3-yl)acetic acid involves multi-step organic transformations that highlight its synthetic utility. The key step typically involves the reaction of an appropriately substituted oxirane with an amine derivative to form the amide linkage within the oxetane ring. This reaction can be performed under mild conditions using catalytic amounts of transition metals or under neutral pH using organocatalysts. The choice of starting materials allows for fine-tuning of the molecular structure, enabling researchers to tailor properties such as solubility, bioavailability, and binding affinity.

The versatility of 2-acetamido-2-(oxetan-3-yl)acetic acid as a building block has also been explored in combinatorial chemistry libraries. By generating diverse derivatives through iterative reactions or automated synthesis platforms, researchers can screen large collections of compounds for biological activity. This approach has led to the discovery of several lead compounds that have advanced into preclinical development stages. The ability to rapidly synthesize and evaluate large numbers of analogs is a powerful tool in modern drug discovery pipelines.

In conclusion, 2-acetamido-2-(oxetan-3-yl)acetic acid (CAS No. 2171769-24-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and synthetic potential. Its combination of an amide group and an oxetane ring provides a versatile scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.